2-Iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)aniline
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Overview
Description
2-Iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of iodine, trifluoromethyl, and tetrahydropyran groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)aniline typically involves multiple steps:
Formation of the Aniline Core: The starting material, 4-(trifluoromethyl)aniline, is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Introduction of the Tetrahydropyran Group: The iodinated aniline is then reacted with tetrahydro-2H-pyran-4-ylmethyl chloride in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aniline and tetrahydropyran moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the aniline group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound, particularly targeting the trifluoromethyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction can yield amine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, 2-Iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)aniline may be explored for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)aniline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the tetrahydropyran moiety can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-(trifluoromethyl)aniline: Lacks the tetrahydropyran group, making it less versatile in terms of functionalization.
N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)aniline: Lacks the iodine atom, reducing its reactivity in substitution reactions.
Uniqueness
2-Iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)aniline is unique due to the combination of iodine, trifluoromethyl, and tetrahydropyran groups. This combination provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-iodo-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3INO/c14-13(15,16)10-1-2-12(11(17)7-10)18-8-9-3-5-19-6-4-9/h1-2,7,9,18H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVFSZVALLPXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=C(C=C2)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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